![molecular formula C16H15N3O3 B7876220 4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7876220.png)
4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline
Overview
Description
4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Agents : A study by Ahsan et al. (2018) synthesized and tested N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}-substituted aniline analogs, including derivatives similar to the specified compound, for their antiproliferative activity against different cancer cell lines. These compounds displayed significant activity, with some showing better antiproliferative effects than standard drugs like Imatinib and 5-fluorouracil. They also exhibited notable free radical scavenging activity (Ahsan et al., 2018).
Crystal Structure and Computational Analysis : Kumara et al. (2017) conducted studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. Their research provides insights into the reactive sites of these molecules and their interactions, which are crucial for understanding their pharmacological potential (Kumara et al., 2017).
Antidiabetic Screening : In a study by Lalpara et al. (2021), N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for antidiabetic activity. This study highlights the potential of 1,3,4-oxadiazole derivatives in developing new antidiabetic drugs (Lalpara et al., 2021).
Corrosion Inhibition : Bouklah et al. (2006) discovered that 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole acts as an effective corrosion inhibitor for mild steel in sulfuric acid. This study suggests that similar oxadiazole derivatives could be explored for their potential in corrosion prevention applications (Bouklah et al., 2006).
Antibacterial Activity : Rai et al. (2009) synthesized a series of novel 1,3,4-oxadiazoles and evaluated their antibacterial activity. They found that these compounds, including derivatives of 4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}aniline, exhibited significant antibacterial properties against various bacterial strains (Rai et al., 2009).
properties
IUPAC Name |
4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-6-2-11(3-7-13)16-19-18-15(22-16)10-21-14-8-4-12(17)5-9-14/h2-9H,10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTUFCIJIBUTGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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